C.I. Acid yellow 200

Description

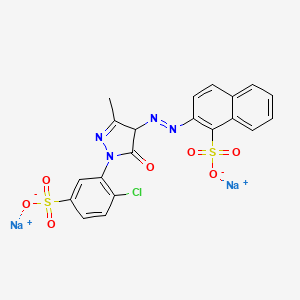

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H13ClN4Na2O7S2 |

|---|---|

Molecular Weight |

566.9 g/mol |

IUPAC Name |

disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H15ClN4O7S2.2Na/c1-11-18(20(26)25(24-11)17-10-13(33(27,28)29)7-8-15(17)21)23-22-16-9-6-12-4-2-3-5-14(12)19(16)34(30,31)32;;/h2-10,18H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

InChI Key |

MIHOYZILGVCGCK-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Acid Yellow 200: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 200 is a synthetic dye belonging to the acid dye and single azo class categories. Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylic fibers from a neutral to acid dyebath. The "C.I." in its name stands for Colour Index, a globally recognized system for classifying and identifying colorants. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is characterized by a complex aromatic structure containing an azo group (-N=N-), which acts as the chromophore responsible for its color. The presence of sulfonate groups imparts water solubility and allows it to bind to protein and polyamide fibers through ionic interactions.

The chemical structure of this compound is presented below:

Caption: The chemical structure of this compound, illustrating the azo linkage and sulfonate groups.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 18930 |

| CAS Number | 6359-95-1[1] |

| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂[1] |

| IUPAC Name | disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |

Physicochemical Properties

Quantitative data on the physical properties of this compound are not extensively reported in publicly available literature. A Safety Data Sheet for the compound explicitly states "no data available" for several key physical properties. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 566.9 g/mol [1] |

| Physical State | Solid, Powder |

| Color | Brilliant Yellow |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | Soluble in water |

| UV-Vis Absorption Maximum (λmax) | No data available |

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by azo coupling.

-

Diazotization: The process begins with the diazotization of an aromatic amine, in this case, 2-Aminonaphthalene-1-sulfonic acid. This reaction is typically carried out in an acidic medium (e.g., with hydrochloric acid) and at low temperatures (0-5 °C) with the addition of sodium nitrite to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with a coupling component, 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This electrophilic substitution reaction forms the stable azo dye.

The overall synthesis pathway is depicted in the following diagram:

Caption: Diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

Representative Protocol for Azo Dye Synthesis

The following is a generalized experimental protocol for the synthesis of an azo dye, which can be adapted for the synthesis of this compound.

Materials:

-

Aromatic amine (e.g., 2-Aminonaphthalene-1-sulfonic acid)

-

Coupling component (e.g., 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

Procedure:

Part 1: Diazotization

-

Dissolve the aromatic amine in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part 2: Azo Coupling

-

In a separate beaker, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide or sodium carbonate.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.

-

Maintain the temperature below 5 °C and continue stirring for 30-60 minutes. The azo dye will precipitate out of the solution.

-

Isolate the dye by filtration, wash with cold water, and dry.

General Protocol for Acid Dye Characterization

The characterization of a synthesized acid dye like this compound involves several analytical techniques to confirm its structure and purity.

1. Spectroscopic Analysis:

-

UV-Visible (UV-Vis) Spectroscopy: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., water) to a known concentration. Record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's chromophore.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the solid dye to identify characteristic functional groups, such as N=N stretching (azo group), S=O stretching (sulfonate group), and aromatic C-H and C=C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Dissolve the dye in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

2. Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): Use a suitable mobile and stationary phase to assess the purity of the dye and to separate it from any unreacted starting materials or side products.

3. Mass Spectrometry (MS):

-

Employ techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the dye and confirm its molecular formula.

The following diagram outlines a general workflow for the characterization of an acid dye:

Caption: A flowchart depicting the typical analytical workflow for the characterization of a synthesized acid dye.

Applications and Safety

Conclusion

This compound is a significant member of the acid azo dye family, with specific applications in the textile industry. While detailed quantitative physicochemical data are sparse, its chemical identity and synthesis pathway are well-established. The provided general experimental protocols for synthesis and characterization offer a solid foundation for researchers and scientists working with this or structurally similar dyes. Further research to determine its specific physical, spectral, and toxicological properties would be beneficial for a more complete understanding and safer handling of this compound.

References

C.I. Acid Yellow 200 molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of C.I. Acid Yellow 200, alongside detailed experimental protocols relevant to its application and study.

Chemical and Physical Properties

This compound is a single azo class acid dye.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| C.I. Name | Acid Yellow 200 |

| C.I. Number | 18930 |

| CAS Registry Number | 6359-95-1 |

| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂[1] |

| Molecular Weight | 566.9 g/mol [1] |

| Class | Single Azo |

| Application | Primarily used for wool dyeing.[1] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the following sections provide generalized methodologies for working with acid dyes based on established procedures for similar compounds. These protocols are intended to serve as a starting point for experimental design.

This protocol outlines a typical batch adsorption experiment to evaluate the removal of an acid dye from water using an adsorbent material.

Objective: To determine the adsorption capacity of a selected adsorbent for an acid yellow dye.

Materials and Equipment:

-

C.I. Acid Yellow dye

-

Adsorbent material (e.g., activated carbon, biochar, bentonite)

-

Erlenmeyer flasks (250 mL or 300 mL)

-

Rotary incubator shaker

-

pH meter

-

UV-Vis Spectrophotometer

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Methodology:

-

Preparation of Dye Stock Solution: Prepare a stock solution of the acid yellow dye of a known concentration (e.g., 100 ppm) in deionized water.

-

Batch Adsorption Experiments:

-

In a series of Erlenmeyer flasks, add a fixed volume of the dye solution (e.g., 100 mL).

-

Adjust the initial pH of the solutions to desired values using 0.1 M HCl or 0.1 M NaOH.

-

Add a pre-weighed amount of the adsorbent to each flask.

-

Place the flasks on a rotary shaker and agitate at a constant speed (e.g., 200 rpm) at a controlled temperature for a specified contact time.

-

-

Analysis:

-

After the desired contact time, withdraw samples and centrifuge or filter to separate the adsorbent.

-

Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

-

-

Data Evaluation: The amount of dye adsorbed per unit mass of adsorbent (q_e, in mg/g) can be calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

-

C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).

-

Experimental Parameters to Investigate:

-

Effect of pH: Vary the initial pH of the dye solution (e.g., from 2 to 12) to determine the optimal pH for adsorption.

-

Effect of Adsorbent Dose: Vary the amount of adsorbent while keeping the dye concentration and volume constant.

-

Effect of Initial Dye Concentration: Vary the initial concentration of the dye solution.

-

Effect of Contact Time: Collect aliquots at different time intervals to determine the equilibrium time.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Yellow 200

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 200 is a significant monoazo acid dye utilized primarily in the textile industry for dyeing wool and other protein fibers. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, intended for an audience with a strong background in organic chemistry and chemical engineering. The synthesis involves a two-step process: the diazotization of 2-Aminonaphthalene-1-sulfonic acid followed by an azo coupling reaction with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This document details the underlying chemistry, provides representative experimental protocols, summarizes key quantitative data, and outlines the industrial manufacturing workflow.

Introduction

This compound, with the CAS Registry Number 6359-95-1, is a synthetic organic dye belonging to the single azo class of compounds.[1] Its molecular formula is C₂₀H₁₃ClN₄Na₂O₇S₂ with a molecular weight of 566.9 g/mol .[1] The presence of sulfonic acid groups imparts water solubility, a crucial characteristic for its application in aqueous dyeing processes. The brilliant yellow hue of Acid Yellow 200 makes it a valuable colorant for wool.[1] Understanding the synthesis and manufacturing of this dye is essential for process optimization, quality control, and the development of novel dye structures.

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye formation, proceeding through two fundamental reactions: diazotization and azo coupling.

Diagram of the Synthesis Pathway for this compound:

Caption: Synthesis pathway of this compound.

Step 1: Diazotization of 2-Aminonaphthalene-1-sulfonic acid

In the first step, the primary aromatic amine, 2-Aminonaphthalene-1-sulfonic acid, is converted to its corresponding diazonium salt. This reaction is conducted in an acidic medium, typically with hydrochloric acid, and at a low temperature (0-5 °C) to ensure the stability of the highly reactive diazonium salt. Sodium nitrite is added to the acidic solution of the amine to generate nitrous acid in situ, which then reacts with the amine to form the diazonium salt.

Step 2: Azo Coupling

The freshly prepared diazonium salt is then immediately reacted with the coupling component, 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This electrophilic aromatic substitution reaction results in the formation of the azo bond (-N=N-), which is the chromophore responsible for the color of the dye. The coupling reaction is typically carried out in a controlled pH environment to facilitate the reaction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on general procedures for monoazo acid dyes.

Diazotization of 2-Aminonaphthalene-1-sulfonic acid

-

Preparation of the Amine Slurry: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a molar equivalent of 2-Aminonaphthalene-1-sulfonic acid is suspended in water.

-

Acidification: Concentrated hydrochloric acid (2.5-3.0 molar equivalents) is added to the suspension. The mixture is then cooled to 0-5 °C using an ice bath, with continuous stirring.

-

Nitrite Addition: A solution of sodium nitrite (1.0-1.1 molar equivalents) in water is added dropwise to the cold amine slurry over a period of 30-60 minutes. The temperature must be strictly maintained between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Completion of Diazotization: After the addition of sodium nitrite is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing for the absence of the primary aromatic amine and the presence of excess nitrous acid using starch-iodide paper. Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

Azo Coupling Reaction

-

Preparation of the Coupling Component Solution: In a separate vessel, a molar equivalent of 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is dissolved in an aqueous solution of sodium carbonate or sodium hydroxide to form a clear solution. The solution is then cooled to 0-5 °C.

-

Coupling: The cold diazonium salt solution prepared in the previous step is added slowly to the cold solution of the coupling component with vigorous stirring. The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the controlled addition of a sodium carbonate solution.

-

Completion of Coupling: The reaction mixture is stirred for several hours at a low temperature to ensure the completion of the coupling reaction. The formation of the dye is indicated by the development of a brilliant yellow color.

Isolation and Purification

-

Salting Out: The synthesized dye is precipitated from the reaction mixture by the addition of sodium chloride, a process known as "salting out." This reduces the solubility of the dye in the aqueous medium.

-

Filtration and Washing: The precipitated dye is collected by filtration and washed with a cold, saturated sodium chloride solution to remove inorganic salts and unreacted starting materials.

-

Drying: The purified dye is then dried in a vacuum oven at a controlled temperature to yield the final product.

Quantitative Data

The following tables summarize typical quantitative data associated with the synthesis of monoazo acid dyes, which can be considered representative for the synthesis of this compound.

Table 1: Typical Reaction Conditions and Yields

| Parameter | Value |

| Diazotization Temperature | 0 - 5 °C |

| Coupling Temperature | 5 - 10 °C |

| Coupling pH | 4.0 - 7.0 |

| Reaction Time | 4 - 8 hours |

| Typical Yield | 85 - 95% |

Table 2: Purity Specifications for Industrial Grade Acid Dyes

| Parameter | Specification |

| Dye Content | ≥ 80% |

| Water-Insoluble Matter | ≤ 0.5% |

| Residual Starting Materials | ≤ 0.5% |

| Inorganic Salts (e.g., NaCl) | ≤ 15% |

| Heavy Metals (e.g., Pb, As) | Conforms to regulations |

Industrial Manufacturing Workflow

The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is optimized for large-scale production, efficiency, and safety.

Diagram of the Industrial Manufacturing Workflow for this compound:

Caption: Industrial manufacturing workflow for this compound.

The industrial process involves the use of large, automated reactors with precise temperature and pH control. Raw materials are sourced in bulk and subjected to quality checks before use. After the synthesis, the dye is isolated and purified using industrial-scale filtration and drying equipment. The final product is then milled to achieve a uniform particle size and blended to meet specific customer requirements before being packaged and shipped. Quality control is a critical aspect at every stage of the manufacturing process to ensure the final product meets the required specifications for color strength, purity, and fastness properties.

Conclusion

The synthesis and manufacturing of this compound is a well-established industrial process rooted in the fundamental principles of azo dye chemistry. The two-step synthesis involving diazotization and azo coupling provides an efficient route to this commercially important dye. While the core chemistry is straightforward, successful and safe production on an industrial scale requires careful control of reaction parameters, robust purification methods, and stringent quality control measures. This technical guide provides a foundational understanding of these aspects for professionals in research, development, and manufacturing.

References

Spectroscopic properties of C.I. Acid Yellow 200 (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Acid Yellow 200, a fluorescent, water-soluble monoazo dye. The document details its fundamental chemical characteristics and outlines standardized experimental protocols for analyzing its behavior using UV-Visible and fluorescence spectroscopy.

Core Properties of this compound

This compound, identified by the CAS number 6359-95-1, is a brilliant yellow dye primarily utilized in the textile industry for wool dyeing.[1] Its chemical structure reveals a single azo linkage, contributing to its characteristic color. The dye's water solubility is conferred by the presence of two sulfonate groups, making it suitable for various aqueous-based applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Yellow 200 | [1] |

| C.I. Number | 18930 | [1] |

| CAS Number | 6359-95-1 | [1] |

| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | [1] |

| Molecular Weight | 566.9 g/mol | |

| Chemical Class | Monoazo | |

| Physical Appearance | Brilliant Yellow Powder | |

| Common Applications | Wool Dyeing |

Spectroscopic Data

Table 2: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λmax (Maximum Absorption Wavelength) | Data not available | Water |

| ε (Molar Absorptivity) | Data not available | Water |

Table 3: Fluorescence Spectroscopic Data for this compound

| Parameter | Value | Solvent |

| λex (Excitation Wavelength) | Data not available | Water |

| λem (Emission Wavelength) | Data not available | Water |

| Quantum Yield (Φ) | Data not available | Water |

| Fluorescence Lifetime (τ) | Data not available | Water |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of water-soluble dyes such as this compound.

UV-Visible Spectroscopy Protocol

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare several standard solutions of varying, known concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Baseline Correction: Fill a quartz cuvette with the solvent (deionized water) to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), plot a calibration curve of absorbance versus concentration.

-

The molar absorptivity (ε) can be determined from the slope of the linear portion of the calibration curve.

-

Fluorescence Spectroscopy Protocol

This protocol describes the steps to determine the excitation and emission wavelengths, and relative quantum yield of this compound.

Materials:

-

This compound standard solutions (prepared as in the UV-Vis protocol)

-

A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.

-

Excitation Spectrum:

-

Set the emission monochromator to an estimated emission wavelength.

-

Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.

-

The peak of this spectrum corresponds to the optimal excitation wavelength (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator to record the fluorescence emission spectrum.

-

The peak of this spectrum is the maximum emission wavelength (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of both the this compound solution and the standard fluorophore solution at the excitation wavelength of the standard. The absorbance of both solutions should be kept low (< 0.1) to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Logical workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound and the methodologies for their determination. For specific research applications, further optimization of the experimental protocols may be required.

References

C.I. Acid Yellow 200: A Technical Overview for the Scientific Community

CAS Number: 6359-95-1

Disclaimer: This document synthesizes the available technical data for C.I. Acid Yellow 200. It is intended for an audience of researchers, scientists, and drug development professionals. A comprehensive review of publicly accessible scientific literature and safety data reveals that this compound is predominantly an industrial dye with no documented applications in biological research or drug development. The information presented herein is for informational purposes and to highlight the current knowledge gaps regarding this compound's biological activity.

Chemical and Physical Properties

This compound, also known as Acid Yellow RG, is a single azo class dye.[1][2] Its primary application is in the dyeing of wool.[1][2] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 6359-95-1 | [1] |

| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | |

| Molecular Weight | 566.9 g/mol | |

| Molecular Structure | Single azo class | |

| Appearance | Brilliant yellow powder | |

| Solubility | Soluble in water | |

| Synonyms | C.I. 18930, Acid Yellow RG |

Synthesis

The manufacturing process for this compound involves the diazotization of 2-Aminonaphthalene-1-sulfonic acid, followed by a coupling reaction with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.

A generalized workflow for the synthesis of an azo dye like this compound is depicted below. This process is fundamental to the production of this class of dyes.

Caption: Generalized workflow for the synthesis of azo dyes.

Toxicological Data

Azo dyes as a class have been studied for their toxicological properties. Some azo dyes can be metabolized, particularly by azoreductase enzymes in the liver and gut microbiota, to form aromatic amines, some of which are known carcinogens. However, there is no specific evidence to suggest that this compound undergoes such metabolism or poses a carcinogenic risk. Mutagenicity tests for some azo dyes have shown no genotoxic potential.

General toxicological information for some acid dyes suggests low acute toxicity. For instance, some studies on other acid yellow dyes have indicated no skin sensitization.

| Toxicological Endpoint | General Information on Some Acid Dyes (Not specific to this compound) |

| Acute Oral Toxicity | Generally low, with LD50 values often > 2000 mg/kg. |

| Skin Irritation | Some acid dyes are not irritating to the skin. |

| Eye Irritation | Some may cause moderate but temporary eye irritation. |

| Skin Sensitization | Some acid dyes are not considered to be skin sensitizers. |

| Mutagenicity | Some azo dyes have shown no genotoxic potential in mutagenicity tests. |

| Carcinogenicity | Some animal studies on certain azo dyes showed no indication of a carcinogenic effect. |

Biological Activity and Applications in Research

There is a significant lack of published research on the biological activity of this compound. While some azo compounds have been investigated for antimicrobial, antiviral, and antifungal properties, these findings are not directly applicable to this specific dye. The primary documented use of this compound is as a colorant in the textile industry.

Some commercial suppliers classify this compound as a "fluorescent dye" and for "histological analysis," but there is no scientific literature to support its application in these areas. This classification may be based on the general properties of azo dyes rather than specific experimental evidence for this compound.

The broader class of azo dyes has found some application in biological research:

-

Histological Staining: Certain azo dyes are used to stain cellular components.

-

Cytotoxicity Assays: Some azo dyes are used as indicators of cell viability.

-

Drug Delivery: The azo bond can be designed to be cleaved under specific physiological conditions, such as the hypoxic environment of the colon, making some azo compounds candidates for targeted drug delivery systems.

It is crucial to reiterate that these are general applications of the azo dye class, and there is no evidence to suggest that this compound has been investigated for or is suitable for these purposes.

Environmental Fate and Degradation

The environmental fate of azo dyes is an area of active research due to their widespread use and potential for environmental contamination. Studies on other acid yellow dyes have explored their removal from wastewater through methods such as adsorption and advanced oxidation processes.

One common method for the degradation of azo dyes is through Fenton and photo-Fenton processes. This involves the use of iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals that can break down the dye molecule.

Caption: Generalized workflow for the degradation of azo dyes using Fenton's reagent.

Conclusion for the Research Community

This compound (CAS 6359-95-1) is a well-characterized industrial dye. However, for the audience of researchers, scientists, and drug development professionals, there is a notable absence of data regarding its biological activity, mechanism of action, and potential applications in a research or therapeutic context. The general properties of the broader class of azo dyes, which in some cases exhibit interesting biological activities, do not appear to have been specifically investigated for this compound.

Therefore, this compound should be considered a compound of unknown biological effect. Any potential use in a biological system would require extensive foundational research, including comprehensive cytotoxicity, genotoxicity, and mechanism of action studies. The information provided in this guide serves to summarize the existing industrial data and to highlight the significant knowledge gap in the scientific literature concerning this particular chemical entity.

References

Technical Guide: Solubility Profile of C.I. Acid Yellow 200

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Yellow 200. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various solvents. Additionally, a qualitative summary of expected solubility based on the general properties of acid dyes is presented. This guide is intended to be a valuable resource for researchers and scientists in designing and executing experiments involving this compound.

Introduction to this compound

This compound is a synthetic dye belonging to the acid dye class. These dyes are typically water-soluble and are used for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon.[1][2][3][4] The solubility of acid dyes is a critical parameter that influences their application in various fields, including textiles, inks, and potentially in biomedical research. Understanding the solubility of this compound in different solvents is essential for its effective use and for the development of new applications.

Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Protic Solvents | Water, Ethanol, Methanol | Soluble to Highly Soluble |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |

| Ketones | Acetone | Moderately Soluble to Soluble |

| Esters | Ethyl Acetate | Slightly Soluble to Sparingly Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Insoluble to Very Slightly Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a robust experimental protocol is necessary. The following is a detailed methodology for the quantitative determination of its solubility using the gravimetric method. This method is reliable and widely used for determining the solubility of solid compounds in various solvents.

Objective

To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for heat-sensitive compounds.

-

Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

-

Weigh the flask containing the dried dye residue on an analytical balance.

-

Repeat the drying and weighing cycles until a constant weight is achieved.

-

Calculation of Solubility

The solubility (S) of this compound is calculated using the following formula:

S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

Where:

-

Mass of dried dye = (Final constant weight of the flask with dye) - (Initial weight of the empty flask)

-

Volume of filtered solution = The exact volume of the clear saturated solution collected.

Safety Precautions

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the gravimetric determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this technical guide provides a robust framework for its determination. The outlined experimental protocol, based on the reliable gravimetric method, offers a clear path for researchers to obtain precise and accurate solubility data in various solvents. The qualitative solubility information serves as a useful starting point for experimental design. It is anticipated that this guide will be a valuable asset for professionals working with this compound in diverse research and development contexts.

References

C.I. Acid Yellow 200: A Technical Guide to its Mechanism of Action as a Textile Dye

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for C.I. Acid Yellow 200, a monoazo acid dye primarily utilized in the coloration of protein and polyamide fibers. The core of its function lies in the formation of strong ionic interactions between the anionic dye molecule and cationic sites on the fiber, a process governed by dyebath pH and temperature. This document elucidates the chemical properties of the dye, the thermodynamics and kinetics of the dyeing process, and the molecular interactions that dictate its efficacy and fastness properties. Detailed experimental protocols for fiber dyeing and kinetic analysis are provided, alongside graphical representations of key processes and mechanisms to facilitate a deeper understanding for scientific and research professionals.

Introduction

This compound is a synthetic, water-soluble anionic dye valued for its brilliant yellow hue.[1] As a member of the acid dye class, its application is predominantly focused on fibers that possess cationic groups or can be induced to form them under acidic conditions, such as wool, silk, and nylon.[1][2][3] The term "acid" in this context refers not to the dye itself, but to the acidic conditions (low pH) of the dyebath required for effective fiber interaction.[4] The mechanism of action is a multi-faceted process involving the protonation of fiber functional groups, electrostatic attraction, and secondary intermolecular forces, which together create a stable and lasting coloration.

Chemical and Physical Properties

This compound is characterized by its specific chemical structure which includes sulfonic acid groups. These groups are crucial for its function, providing high water solubility and the necessary anionic charge to interact with fibers. Its key properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Yellow 200 | |

| C.I. Number | 18930 | |

| CAS Registry No. | 6359-95-1 | |

| Chemical Class | Single Azo | |

| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | |

| Molecular Weight | 566.9 g/mol | |

| Primary Application | Wool Dyeing | |

| Manufacturing | Diazotization of 2-Aminonaphthalene-1-sulfonic acid coupled with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. |

Core Mechanism of Dye-Fiber Interaction

The dyeing of protein and polyamide fibers with this compound is fundamentally an adsorption process driven by electrostatic interactions. The process is initiated by the deliberate manipulation of the dyebath chemistry to make the fiber receptive to the anionic dye.

3.1 Fiber Protonation in Acidic Medium Protein fibers like wool and synthetic polyamides like nylon are characterized by the presence of amino (-NH₂) and carboxyl (-COOH) end groups. In a neutral aqueous solution, these groups ionize to form zwitterions (H₃N⁺-W-COO⁻). The addition of an acid (e.g., sulfuric or acetic acid) to the dyebath lowers the pH, increasing the concentration of H⁺ ions. These protons neutralize the carboxylate groups and, more importantly, protonate the amino groups, creating a net positive charge on the fiber backbone (H₃N⁺-W-COOH). This generation of cationic sites is the critical first step for dyeing with acid dyes.

3.2 Dye-Fiber Bonding Once the fiber surface is positively charged, the negatively charged this compound anions (Dye-SO₃⁻) are attracted to these cationic sites (-NH₃⁺). This attraction leads to the formation of a strong electrostatic bond, often referred to as an ionic bond or salt linkage. This primary interaction is responsible for the dye's substantivity and is the main reason for the good wash fastness of acid dyes.

In addition to the primary ionic bonds, other, weaker intermolecular forces contribute to the overall stability and affinity of the dye for the fiber. These include:

-

Hydrogen Bonds: Formed between suitable atoms on the dye molecule and the fiber.

-

Van der Waals Forces: Non-specific attractive forces that become significant due to the large surface area of contact between the planar dye molecule and the fiber polymer.

Kinetics and Thermodynamics of Dyeing

The efficiency and rate of the dyeing process can be described using kinetic and thermodynamic models, which treat the transfer of dye from the solution to the fiber as a reversible adsorption process.

4.1 Adsorption Isotherms The equilibrium distribution of the dye between the fiber and the dyebath is often described by adsorption isotherm models. For acid dyes on protein fibers, the process is typically well-described by the Langmuir model . This model assumes that adsorption occurs at specific, finite, and uniform sites on the fiber surface in a monolayer, which aligns with the concept of dye molecules binding to a limited number of protonated amine sites.

4.2 Dyeing Kinetics The rate at which the dye is adsorbed by the fiber is analyzed using kinetic models. The dyeing of wool and nylon with acid dyes frequently follows pseudo-second-order kinetics . This suggests that the rate-limiting step is chemisorption, involving the formation of the ionic bond between the dye and fiber, rather than the diffusion of the dye through the solution.

4.3 Quantitative Data for Representative Acid Dyes While specific kinetic and thermodynamic data for this compound is not readily available in the surveyed literature, the following tables present representative data from studies on other acid dyes applied to wool and nylon fibers, which illustrate the typical values obtained in such analyses.

Table 1: Representative Adsorption Isotherm Parameters for Acid Dye on Wool

| Isotherm Model | Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| Langmuir | qₘ (mg/g) | 164 | Theoretical maximum monolayer adsorption capacity. | |

| Kₗ (L/mg) | - | Langmuir constant related to the energy of adsorption. | ||

| R² | > 0.99 | Indicates a very good fit of the model to the data. | ||

| Freundlich | Kբ | - | Freundlich constant related to adsorption capacity. | |

| n | - | Constant related to adsorption intensity. |

| | R² | < 0.98 | Indicates a less accurate fit compared to Langmuir. | |

Table 2: Representative Kinetic Model Parameters for Acid Dye on Wool

| Kinetic Model | Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| Pseudo-first-order | k₁ (min⁻¹) | - | Rate constant for the pseudo-first-order model. | |

| R² | < 0.95 | Low correlation, suggesting the model is not a good fit. | ||

| Pseudo-second-order | k₂ (g/mg·min) | - | Rate constant for the pseudo-second-order model. | |

| qₑ (mg/g) | 144 | Calculated equilibrium adsorption capacity. |

| | R² | > 0.99 | High correlation, indicating the model accurately describes the dyeing kinetics. | |

Experimental Protocols

5.1 Protocol for Wool Dyeing with this compound This protocol describes a standard laboratory procedure for dyeing wool yarn.

-

Preparation: Weigh the wool sample (e.g., 10 g). Prepare a stock solution of this compound.

-

Dyebath Setup: Prepare a dyebath with a liquor-to-material ratio of 40:1. For 10 g of wool, this requires 400 mL of deionized water.

-

Auxiliaries Addition: Add auxiliaries to the dyebath. A typical formulation includes:

-

5% on weight of fiber (o.w.f) Glauber's Salt (Na₂SO₄) as a leveling agent.

-

4% o.w.f. Sulfuric Acid (H₂SO₄) to achieve a pH of 2.5-3.5.

-

-

Dyeing Process:

-

Set the initial bath temperature to 40-50°C. Immerse the wetted wool sample.

-

Add the required amount of dye solution (e.g., for a 2% shade, add 0.2 g of dye).

-

Increase the temperature to the boiling point (90-100°C) at a rate of 2°C/minute.

-

Hold the temperature at the boil for 60 minutes, ensuring gentle agitation.

-

-

Rinsing and Drying:

-

After dyeing, cool the bath and remove the wool sample.

-

Rinse thoroughly with warm water, followed by cold water, to remove any unfixed surface dye.

-

Squeeze out excess water and allow to air-dry at room temperature.

-

5.2 Protocol for Kinetic Study of Dye Adsorption This protocol outlines the procedure for measuring the rate of dye uptake by the fiber.

-

Setup: Prepare a dyebath as described in Protocol 5.1, using a larger volume to account for sample withdrawal.

-

Initiation: Start the dyeing process by immersing the fiber and adding the dye. Simultaneously, start a timer.

-

Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 2 mL) of the dyebath solution.

-

Analysis:

-

Cool the aliquot to room temperature and dilute if necessary.

-

Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.

-

Use a pre-established calibration curve (Absorbance vs. Concentration) to determine the dye concentration (C_t) in the dyebath at each time point.

-

-

Calculation:

-

The amount of dye adsorbed onto the fiber at time t, q_t (mg/g), is calculated using the formula: q_t = [(C₀ - C_t) * V] / W Where:

-

C₀ = Initial dye concentration (mg/L)

-

C_t = Dye concentration at time t (mg/L)

-

V = Volume of the dyebath (L)

-

W = Weight of the fiber (g)

-

-

-

Data Modeling: Plot q_t versus time. Fit the experimental data to kinetic models (e.g., pseudo-first-order and pseudo-second-order) to determine the rate constants and assess the mechanism.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. theasengineers.com [theasengineers.com]

- 3. Skyacido® Acid Yellow 4GL Acid Yellow Acid Dyes - Buy acid dyes for nylon, acid dye yellow 4GL, Acid dyes for carpet Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

C.I. Acid Yellow 200: A Technical Guide to Purity and Documentation for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Acid Yellow 200, focusing on the critical aspects of purity, documentation, and handling for its application in a research environment. While primarily used as a textile dye, its chemical properties necessitate a thorough understanding for any scientific investigation. This document outlines the key chemical identifiers, expected documentation for research-grade materials, and methodologies for purity assessment and safe laboratory use.

Chemical and Physical Properties

This compound is a synthetic organic compound classified as a single azo dye.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| C.I. Name | Acid Yellow 200 | [1] |

| C.I. Number | 18930 | [1] |

| CAS Number | 6359-95-1 | [1] |

| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂ | [1] |

| Molecular Weight | 566.90 g/mol | |

| Chemical Class | Single Azo Dye | |

| Appearance | Yellow Powder (typical) | |

| Primary Application | Wool Dyeing |

Documentation for Research-Grade this compound

For research applications, particularly in drug development and biological studies, comprehensive documentation is crucial to ensure the reliability and reproducibility of experimental results. A research-grade supply of this compound should be accompanied by a detailed Certificate of Analysis (CoA).

Certificate of Analysis (CoA)

A Certificate of Analysis for research-grade this compound should ideally contain the following information. The table below provides a template of expected data, though specific values will vary by supplier and batch.

| Parameter | Specification (Example) | Analytical Method |

| Identification | ||

| Appearance | Conforms to standard | Visual Inspection |

| IR Spectrum | Conforms to reference spectrum | Infrared Spectroscopy (IR) |

| UV-Vis (λmax in water) | To be reported | UV-Visible Spectroscopy |

| Purity | ||

| Dye Content (by Titration) | ≥ 90% | Titration |

| Purity (by HPLC) | ≥ 95% (area %) | High-Performance Liquid Chromatography (HPLC) |

| Impurities | ||

| Water Content | ≤ 5% | Karl Fischer Titration |

| Insoluble Matter | ≤ 0.5% | Gravimetric Analysis |

| Heavy Metals (as Pb) | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Aromatic Amines | Conforms to regulatory limits (e.g., < 30 ppm) | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Residual Solvents | ||

| (Solvent Name) | To be reported | Gas Chromatography (GC) |

Purity and Analytical Methodologies

The purity of this compound is a critical parameter for its use in research. Azo dyes, in general, can contain impurities from the manufacturing process, including unreacted starting materials, by-products, and heavy metals. For biological applications, the presence of certain aromatic amines, which can be carcinogenic, is a significant concern.

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a research-grade azo dye like this compound.

Caption: Analytical workflow for the purity assessment of a research-grade azo dye.

Experimental Protocols

The following are general protocols for the handling and preparation of this compound solutions in a research laboratory. These should be adapted based on specific experimental requirements.

Preparation of a 1% (w/v) Aqueous Stock Solution

Materials:

-

This compound powder

-

Deionized or distilled water

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Spatula

-

Weighing paper/boat

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.

-

Transfer: Carefully transfer the powder into a 100 mL volumetric flask.

-

Dissolution: Add approximately 50-70 mL of deionized water to the flask.

-

Mixing: Gently swirl the flask or use a magnetic stirrer to dissolve the powder completely.

-

Final Volume: Once the powder is fully dissolved, add deionized water to the 100 mL mark.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

General Staining Protocol for Biological Samples (Illustrative)

This is a generalized protocol and should be optimized for specific cell or tissue types.

Materials:

-

Stock solution of this compound (e.g., 1% w/v)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Wash buffer (e.g., Phosphate Buffered Saline - PBS)

-

Mounting medium

-

Microscope slides with fixed biological samples

Procedure:

-

Fixation: Fix the biological samples according to standard laboratory protocols.

-

Permeabilization: If required for intracellular targets, permeabilize the samples with a suitable buffer.

-

Washing: Wash the samples with a wash buffer to remove the fixative and permeabilization agents.

-

Staining: Dilute the this compound stock solution to the desired working concentration in the wash buffer. Incubate the samples with the diluted staining solution for a specified time (e.g., 15-60 minutes) at room temperature, protected from light.

-

Washing: Wash the samples multiple times with the wash buffer to remove unbound dye.

-

Mounting and Imaging: Mount the stained samples with an appropriate mounting medium and proceed with microscopic imaging.

Biological Signaling Pathways and Research Applications

Currently, there is a lack of specific information in the public domain regarding the direct interaction of this compound with biological signaling pathways. Its primary application remains in the textile industry. For researchers in drug development, this compound might be of interest as a chemical scaffold or for its physicochemical properties in formulation studies. However, any biological activity would need to be determined through dedicated screening and experimental validation.

Given the absence of a known signaling pathway, the following diagram illustrates a general workflow for screening a compound like this compound for biological activity.

Caption: A general workflow for screening a compound for potential biological activity.

Safety, Handling, and Disposal

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this compound in a laboratory setting include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste according to local, state, and federal regulations. Aqueous solutions may require neutralization and treatment as chemical waste.

This technical guide serves as a foundational resource for researchers utilizing this compound. Due to the limited availability of research-specific data for this compound, it is imperative to source it from a reputable supplier that provides comprehensive documentation and to perform thorough in-house validation for any sensitive applications.

References

Methodological & Application

Application Notes and Protocols: C.I. Acid Yellow 200 for Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 200 is an anionic dye that can be utilized in histological applications for the visualization of various tissue components. As an acid dye, it primarily stains basic (acidophilic) tissue elements such as the cytoplasm, muscle, and collagen.[1] The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins and other components within the tissue.[1] The intensity and specificity of the staining are influenced by factors such as the pH of the staining solution, dye concentration, and staining time.[2] This document provides a generalized protocol for the use of this compound for staining paraffin-embedded tissue sections. The provided parameters are intended as a starting point and may require optimization for specific tissues and applications.

Principle of Staining

Histological staining with acid dyes is a fundamental technique for differentiating cellular and extracellular components. Acidic dyes, like this compound, possess negatively charged chromophores. In an acidic solution, tissue proteins become positively charged, facilitating the binding of the negatively charged dye.[1] This interaction results in the coloration of acidophilic structures. Acid Yellow 200 can be used as a counterstain or as a component in trichrome staining methods to provide color contrast to basophilic structures, which are typically stained with hematoxylin.

Staining Workflow

The following diagram illustrates the general workflow for staining paraffin-embedded tissue sections with this compound.

Experimental Protocols

This section provides a detailed methodology for the preparation of staining solutions and the staining procedure for paraffin-embedded sections.

Reagent Preparation

The following table outlines the preparation of the necessary solutions for the staining protocol.

| Reagent | Composition | Preparation Instructions |

| 1% Stock Acid Yellow 200 Solution | This compound Powder: 1 gDistilled Water: 100 mL | Accurately weigh 1.0 g of this compound powder. Dissolve the powder in 100 mL of distilled water using a magnetic stirrer. Filter the solution to remove any undissolved particles. Store in a labeled, airtight container at room temperature, protected from light.[2] |

| Working Staining Solution | 1% Stock Acid Yellow 200 SolutionDistilled WaterGlacial Acetic Acid (optional) | The stock solution can be used directly or diluted with distilled water to achieve the desired staining intensity (e.g., 0.1% - 1.0% w/v). For enhanced staining of certain components, the solution can be acidified by adding a small amount of glacial acetic acid (e.g., 0.5% - 1.0%) to lower the pH. |

| Acid Alcohol (for differentiation) | Hydrochloric Acid (HCl): 0.5 - 1.0 mL70% Ethanol: 100 mL | Carefully add the hydrochloric acid to the 70% ethanol and mix well. |

Staining Protocol for Paraffin-Embedded Sections

This protocol is a general guideline and may require optimization for staining time and solution concentrations depending on the tissue type and desired outcome.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate in 95% ethanol for 3 minutes.

-

Hydrate in 70% ethanol for 3 minutes.

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Immerse slides in the working Acid Yellow 200 staining solution for 1-10 minutes. The optimal time should be determined experimentally.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If the staining is too intense, dip the slides in acid alcohol for a few seconds.

-

Immediately stop the differentiation by rinsing thoroughly in running tap water.

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, slides can be stained with a solution such as Weigert's hematoxylin for 5-10 minutes.

-

Rinse thoroughly in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through two changes of 95% ethanol for 3 minutes each.

-

Follow with two changes of 100% ethanol for 3 minutes each.

-

Clear the sections in two changes of xylene for 5 minutes each.

-

Mount the coverslip with a xylene-based mounting medium.

-

Data Presentation

The following table summarizes the key parameters for the this compound staining protocol. These values are suggested starting points and should be optimized for specific experimental needs.

| Parameter | Recommended Range/Value | Purpose |

| Dye Concentration | 0.1% - 1.0% (w/v) | To achieve the desired staining intensity. |

| Solvent | Distilled Water | To dissolve the dye and facilitate tissue penetration. |

| pH | 2.5 - 7.0 (can be adjusted with acetic acid) | To influence the charges on tissue components and the dye, thereby affecting staining specificity. |

| Staining Time | 1 - 10 minutes | To allow for sufficient dye uptake by the tissue. |

| Differentiation | Acid Alcohol (0.5% HCl in 70% Ethanol) | To remove excess stain and enhance contrast. |

Concluding Remarks

This document provides a foundational protocol for the use of this compound in histological staining. As with any staining procedure, empirical testing and optimization are crucial for achieving reliable and reproducible results. Researchers are encouraged to adjust parameters such as dye concentration, staining time, and pH to suit their specific tissue samples and research objectives.

References

Application Notes and Protocols: C.I. Acid Yellow 200 as a Counterstain in Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Counterstaining is a critical step in biological imaging, providing context to the specific signals of interest by highlighting general cellular and tissue architecture. Acid dyes are particularly useful for staining basic cellular components such as the cytoplasm, muscle, and collagen. C.I. Acid Yellow 200 (CAS No. 6359-95-1) is a brilliant yellow, single azo class dye traditionally used for wool dyeing.[1] While specific protocols for its application in biological microscopy are not extensively documented, its properties as an acid dye suggest its potential utility as a cytoplasmic counterstain in techniques like immunohistochemistry (IHC).

These application notes provide a generalized protocol for the use of this compound as a counterstain, based on the established principles of acid dye staining in histology. The vibrant yellow color can offer a distinct contrast to blue and purple chromogens (e.g., from NBT/BCIP in alkaline phosphatase systems or hematoxylin nuclear stains), facilitating multiplex analysis and clear visualization of tissue morphology.

Disclaimer: The following protocols are generalized and based on methodologies for similar acid dyes. Researchers must perform in-house optimization of parameters such as dye concentration, pH, and incubation time to suit their specific tissue types, fixation methods, and primary staining reagents.

Quantitative Data and Properties

Due to a lack of specific published data on this compound for biological imaging, this section provides its general chemical properties. For reference, the spectral properties of a different fluorescent acid dye, C.I. Acid Yellow 232, are included to provide a potential starting point for researchers exploring fluorescent imaging applications, though these values are not directly transferable.

Table 1: Chemical Properties of this compound

| Property | Value |

| C.I. Name | Acid Yellow 200[1] |

| CAS Number | 6359-95-1[1] |

| Molecular Formula | C₂₀H₁₃ClN₄Na₂O₇S₂[1] |

| Molecular Weight | 566.9 g/mol [1] |

| Chemical Class | Single Azo Dye |

| Appearance | Brilliant Yellow |

Table 2: Reference Spectral Properties of a Related Compound (C.I. Acid Yellow 232)

| Property | Value | Citation(s) |

| Excitation Maximum (λex) | ~450-460 nm | |

| Emission Maximum (λem) | ~512-530 nm | |

| Common Synonyms | Macrolex® Fluorescent Yellow 10GN | |

| Note | These values are for C.I. Acid Yellow 232 and should be used only as a preliminary reference for exploring the potential fluorescence of other acid dyes. |

Experimental Workflows and Diagrams

The following diagrams illustrate the integration of an acid yellow counterstain into a standard immunohistochemistry workflow and the specific steps of the counterstaining procedure itself.

Caption: General Immunohistochemistry (IHC) workflow highlighting the counterstaining stage.

Caption: Detailed workflow for the this compound counterstaining procedure.

Detailed Experimental Protocols

The following protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections that have already undergone specific immunostaining (e.g., with a brown DAB chromogen).

1. Reagents and Materials

-

FFPE tissue sections on charged slides, post-IHC chromogen development

-

This compound powder

-

Deionized or distilled water

-

Glacial acetic acid

-

Ethanol (70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Permanent mounting medium

2. Solution Preparation

-

Stock Solution (1% w/v):

-

Weigh 1 gram of this compound powder.

-

Dissolve in 100 mL of deionized water.

-

Gentle heating and stirring may be required to fully dissolve the dye.

-

Store in a tightly sealed container at room temperature, protected from light.

-

-

Working Solution (0.1% - 0.5% w/v):

-

Dilute the 1% stock solution 1:10 or 1:2 with deionized water to achieve a final concentration of 0.1% or 0.5%, respectively. A 0.5% solution is a good starting point for optimization.

-

Acidify the solution by adding 0.2 mL of glacial acetic acid per 100 mL of working solution (final concentration of 0.2%). Acidification enhances the binding of acid dyes to cytoplasmic proteins.

-

Mix well. This solution should be prepared fresh or filtered before use if stored.

-

3. Immunohistochemistry Counterstaining Protocol

This protocol begins after the final wash step following chromogen (e.g., DAB) development in a standard IHC procedure.

-

Washing: After chromogen development, rinse the slides thoroughly with several changes of deionized water to stop the enzymatic reaction and remove residual buffers.

-

Counterstaining:

-

Immerse the slides completely in the this compound working solution.

-

Incubate for 1-5 minutes at room temperature. The optimal time should be determined empirically; shorter times prevent overstaining.

-

-

Rinsing:

-

Briefly rinse the slides in a bath of deionized water to remove excess, unbound dye.

-

-

Differentiation (Optional):

-

If staining is too intense, briefly differentiate the slides by dipping them in 70% ethanol or a weak acetic acid solution (e.g., 0.1% in water) for 10-30 seconds .

-

Monitor the differentiation process microscopically until the desired contrast between the specific stain and the yellow background is achieved.

-

Immediately stop the differentiation by rinsing thoroughly in deionized water.

-

-

Dehydration:

-

Immerse slides in 95% ethanol for 2 minutes (2 changes).

-

Immerse slides in 100% absolute ethanol for 2 minutes (2 changes).

-

-

Clearing:

-

Immerse slides in xylene or a xylene substitute for 2 minutes (2-3 changes).

-

-

Mounting:

-

Apply a coverslip to the tissue section using a permanent, xylene-based mounting medium.

-

Allow the slides to dry in a fume hood before imaging.

-

4. Expected Results

-

Specific Staining: The target of the primary antibody should be distinctly colored by the chromogen used (e.g., brown for DAB).

-

Counterstaining: Cytoplasm, collagen, muscle, and red blood cells should be stained in varying shades of yellow.

-

Nuclei: If a nuclear stain like hematoxylin was used prior to the yellow counterstain, nuclei will appear blue/purple. If not, they will remain largely unstained by the acid dye.

5. Safety Precautions

-

Handle this compound powder in a well-ventilated area or fume hood to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Xylene and ethanol are flammable and should be handled in a fume hood away from ignition sources.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed handling and disposal information.

References

Application of C.I. Acid Yellow 200 in Textile Dyeing Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 200 is an anionic dye belonging to the acid dye class. Acid dyes are water-soluble and are primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The dyeing process is carried out in an acidic dyebath, which facilitates the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fibers.[2][3][4] This interaction, along with hydrogen bonding and van der Waals forces, results in vibrant and durable coloration with good light fastness. The application of this compound is relevant in textile research for developing new dyeing methods, improving dye uptake, and assessing the fastness properties of dyed materials.

Dyeing Mechanism

The application of acid dyes to protein and polyamide fibers is based on the principle of ionic bonding. In an acidic solution, the amino groups (-NH2) present in the fiber polymer chains get protonated, acquiring a positive charge (-NH3+). The Acid Yellow 200 dye, which exists as an anion (D-SO3-) in solution, is then attracted to these positively charged sites on the fiber. The dyeing process is influenced by several factors including pH, temperature, dye concentration, and the presence of electrolytes.

Experimental Protocols

The following are generalized protocols for the application of this compound in the dyeing of wool, silk, and nylon. These protocols are based on standard laboratory procedures for acid dyeing.

Pre-treatment of Substrates

Wool Scouring: To ensure uniform dyeing, wool fibers must be scoured to remove natural grease and impurities.

-

Prepare a scouring bath with a liquor ratio of 30:1.

-

Add 2 g/L of a non-ionic detergent.

-

Immerse the wool and heat to 50-60°C for 30 minutes with gentle agitation.

-

Rinse thoroughly with warm water, followed by a final cold water rinse.

-

Gently squeeze out excess water.

Silk Degumming: Silk fibers are treated to remove sericin, the gummy substance that coats the fibroin core.

-

Prepare a degumming bath with a liquor ratio of 30:1.

-

Add 2 g/L of a non-ionic soap.

-

Immerse the silk and heat to 90-95°C for 1-2 hours.

-

Rinse thoroughly with warm water, then cold water.

-

Gently squeeze out excess water.

Nylon Pre-treatment: Nylon fabrics are typically washed with a non-ionic detergent to remove any sizing agents or oils from the manufacturing process.

Dyeing Protocol for Wool

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio (the ratio of the volume of dye liquor to the weight of the textile) to 40:1.

-

Add 5-10% on weight of fiber (o.w.f.) of anhydrous sodium sulfate (Glauber's salt) as a leveling agent to promote even dye uptake.

-

Add 1% (o.w.f.) of a suitable leveling agent for acid dyes.

-

Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

-

Add the required amount of this compound dye stock solution.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted wool into the dyebath at 40°C.

-

Raise the temperature to a boil (approximately 98°C) at a rate of 1.5°C per minute.

-

Maintain the temperature for 45-60 minutes, ensuring gentle agitation for uniform dyeing.

-

Allow the dyebath to cool gradually to 70°C before removing the wool.

-

-

Post-Dyeing Treatment:

-

Rinse the dyed wool with warm water (40-50°C).

-

Perform a final rinse with cold water until the water runs clear.

-

Hydroextract and dry at a temperature not exceeding 70°C.

-

Dyeing Protocol for Silk

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio to 40:1.

-

Add 5% (o.w.f.) of anhydrous sodium sulfate.

-

Adjust the pH of the dyebath to 5.0 - 6.0 using acetic acid.

-

Add the desired amount of this compound dye stock solution.

-

-

Dyeing Procedure:

-

Introduce the pre-wetted silk into the dyebath at 40°C.

-

Raise the temperature to 85-90°C at a rate of 1°C per minute.

-

Hold at this temperature for 60 minutes with gentle agitation.

-

Allow the dyebath to cool gradually to 60°C before removing the silk.

-

-

Post-Dyeing Treatment:

-

Rinse the dyed silk with warm water (40°C).

-

Perform a final rinse with cold water.

-

Dyeing Protocol for Nylon

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio to 50:1.

-

Add 2 g/L sodium acetate and 3 g/L sodium sulfate.

-

Adjust the pH to between 3.75 and 2.25 with sulfuric acid to improve dye exhaustion.

-

Add the required concentration of this compound dye.

-

-

Dyeing Procedure:

-

The dyeing process for nylon is typically carried out at a temperature range of 90°C to 100°C.

-

The duration of the dyeing process will affect the depth of the shade and the levelness of the dye.

-

-

Post-Dyeing Treatment:

-

After dyeing, the samples should be washed with a 1 g/L non-ionic detergent at 60–70°C.

-

The dyed samples are then ironed.

-

Data Presentation

The following tables summarize the key quantitative parameters for dyeing different textile fibers with acid dyes, which can be adapted for this compound.

Table 1: Dyeing Parameters for Wool with Acid Dyes

| Parameter | Value | Reference |

| Dye Concentration | 100-500 mg/L | |

| Dyeing Time | 5-45 minutes | |

| pH | 5 | |

| Electrolyte Concentration | 2 g/L Sodium Acetate | |

| Temperature | 98°C |

Table 2: Dyeing Parameters for Silk with Acid Dyes

| Parameter | Value | Reference |

| Dyeing Time | 60 minutes | |

| Temperature | 90°C | |

| Initial Temperature | 50°C | |

| Auxiliaries | Acetic Acid, NaCl or Na2SO4 |

Table 3: Dyeing Parameters for Nylon with Acid Dyes

| Parameter | Value | Reference |

| pH | 2.25-3.75 | |

| Temperature | 90-100°C | |

| Auxiliaries | Sulfuric Acid |

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for dyeing textiles with this compound.

Caption: General experimental workflow for dyeing textiles with acid dyes.

Caption: Key parameters influencing the acid dyeing process and outcomes.

Environmental Considerations

The use of acid dyes, including this compound, presents several environmental challenges. The dyeing process requires large volumes of water, and the resulting wastewater can have a significant environmental impact.

Key environmental concerns associated with acid dyeing include:

-

Water Pollution: Effluents from acid dyeing can contain unfixed dyes, auxiliary chemicals, and have high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD). This can lead to water coloration, which reduces light penetration and affects aquatic photosynthesis. Some acid dyes and their byproducts may also be toxic to aquatic life.

-

High Salinity: The use of salts like sodium sulfate increases the salinity of the wastewater, which can be detrimental to freshwater ecosystems.

-

pH Imbalance: The acidic nature of the dye bath can alter the pH of receiving water bodies, harming aquatic organisms.

-

Resource Depletion: The process is water and energy-intensive.

Therefore, research into more sustainable dyeing practices, including the development of dyes with higher fixation rates and the implementation of effective wastewater treatment methods, is crucial.

References

Application Notes and Protocols for Adsorption Studies of C.I. Acid Yellow 200 on Bentonite

For Researchers, Scientists, and Drug Development Professionals